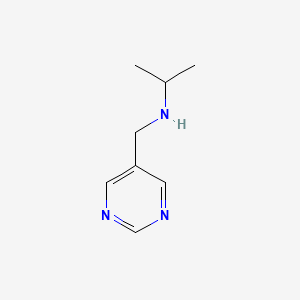 (Pyrimidin-5-yl)methylamin CAS No. 1100954-25-3"
>
(Pyrimidin-5-yl)methylamin CAS No. 1100954-25-3"
>
(Pyrimidin-5-yl)methylamin
Übersicht
Beschreibung
“(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine” is a chemical compound with the molecular weight of 150.22 . It has been studied for its potential applications in drug design against chronic myelogenous leukemia (CML) .
Molecular Structure Analysis
The molecular structure of “(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine” and similar compounds has been studied using various methods . For example, a study on a related compound showed that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .
Wissenschaftliche Forschungsanwendungen
Anti-fibrotische Aktivität
Verbindungen mit Pyrimidinamin-Strukturen wurden auf ihre anti-fibrotischen Aktivitäten untersucht. Beispielsweise wurde festgestellt, dass bestimmte Derivate bessere anti-fibrotische Aktivitäten aufweisen als bekannte Medikamente, wobei IC50-Werte ihre Wirksamkeit belegen .
Fungizide Aktivität
Pyrimidinamin-Derivate wurden auch auf der Grundlage von Bioisosterie-Prinzipien entworfen und synthetisiert und zeigen eine hervorragende fungizide Aktivität gegen verschiedene Pilzarten. Dies deutet auf potenzielle landwirtschaftliche Anwendungen für diese Verbindungen hin .
Synthese neuer Derivate
Die Synthese neuer Pyrimidin-2-thiol-, Pyrazol- und Pyran-Derivate ausgehend von verwandten Pyridin- und Thiophenverbindungen zeigt eine breite Palette von chemischen Synthese-Anwendungen für diese Arten von Verbindungen .
Zukünftige Richtungen
The future directions for the study of “(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine” and similar compounds are promising. They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . For example, some compounds show potential as novel anti-fibrotic drugs .
Wirkmechanismus
Target of Action
Pyrimidinamine derivatives, which this compound is a part of, are known to have a broad range of targets due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (16524) and its physical form (liquid) suggest that it may have good bioavailability .
Biochemische Analyse
Biochemical Properties
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . By inhibiting this enzyme, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine can potentially reduce collagen production, making it a candidate for anti-fibrotic therapies. Additionally, it interacts with various proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine on cells are diverse and depend on the cell type and context. In hepatic stellate cells, this compound has been shown to inhibit collagen production, thereby reducing fibrosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine can modulate the expression of genes involved in extracellular matrix production and degradation, influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine exerts its effects through various mechanisms. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and reducing collagen synthesis . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and function. For instance, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine may inhibit or activate specific signaling pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. In in vitro studies, the long-term effects of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine on cellular function have been observed, including sustained inhibition of collagen production and changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its efficacy and safety.
Dosage Effects in Animal Models
The effects of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit collagen production without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage . The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects, as well as its accumulation in specific organs or compartments.
Subcellular Localization
The subcellular localization of (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
N-(pyrimidin-5-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7(2)11-5-8-3-9-6-10-4-8/h3-4,6-7,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWVIWRCWDGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


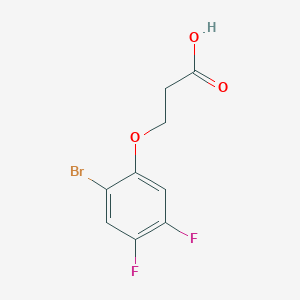

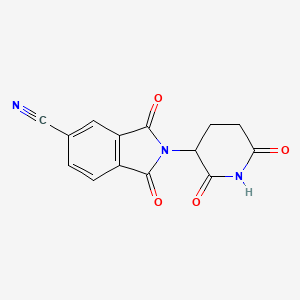
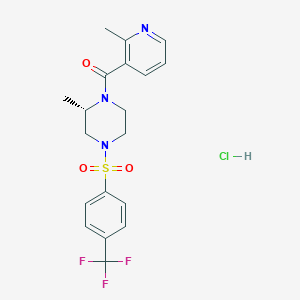
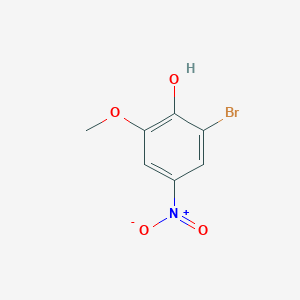
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)



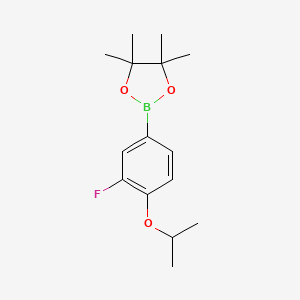
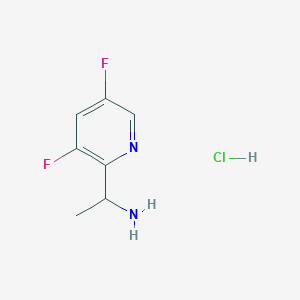


![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
